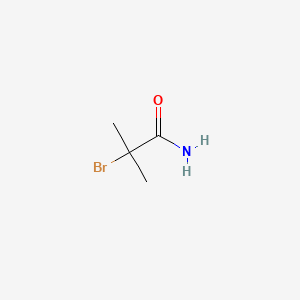

2-Bromo-2-methylpropanamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402155. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRIMJTZOOLIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225608 | |

| Record name | Propanamide, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-74-0 | |

| Record name | Propanamide, 2-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007462740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7462-74-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2-methylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2-methylpropanamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-2-methylpropanamide, a key chemical intermediate. This document details its synthesis, chemical and physical properties, and potential applications in drug discovery and development, with a focus on providing actionable data and experimental protocols for laboratory use.

Core Properties of this compound

This compound, also known as 2-bromoisobutyramide, is a halogenated amide with significant utility in organic synthesis.[1] Its core physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈BrNO | [2] |

| Molecular Weight | 166.02 g/mol | [2][3] |

| CAS Number | 7462-74-0 | [2][3] |

| Appearance | White solid | [2] |

| Melting Point | 145-149 °C | [4] |

| Boiling Point | 240 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in many organic solvents, insoluble in water. | [5] |

Synthesis of this compound

The primary synthetic route to this compound involves the amidation of 2-bromo-2-methylpropanoyl bromide. This reaction is typically carried out at a low temperature to control its exothermicity.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to 2-Bromo-2-methylpropanamide: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropanamide, a key intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and in-depth analytical methodologies for its characterization.

Chemical Structure and Properties

This compound, also known as 2-bromoisobutyramide, is a halogenated amide with the chemical formula C₄H₈BrNO.[1][2] Its structure features a tertiary bromide attached to the alpha-carbon of a propanamide backbone.

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromoisobutyramide, 2-Bromo-2,2-dimethylacetamide | [1] |

| CAS Number | 7462-74-0 | [1] |

| Molecular Formula | C₄H₈BrNO | [1][2] |

| Molecular Weight | 166.02 g/mol | [1] |

| Appearance | White solid/powder | |

| Melting Point | 145-149 °C | |

| SMILES | CC(C)(Br)C(=O)N | [1] |

| InChI | 1S/C4H8BrNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-bromo-2-methylpropanoyl bromide with aqueous ammonia (B1221849).[3]

Experimental Protocol

Materials:

-

2-bromo-2-methylpropanoyl bromide

-

Light petroleum ether

-

Aqueous ammonia

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-2-methylpropanoyl bromide (11 mL) in light petroleum ether (250 mL).

-

Cool the vigorously stirred solution to 0 °C using an ice bath.

-

Slowly add aqueous ammonia (50 mL) to the cooled solution in portions.

-

Continue stirring the mixture for an additional 30 minutes at 0 °C.

-

Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with two portions of deionized water (50 mL each).

-

Dry the solid to obtain this compound. This method typically yields a high purity product (around 96%) that can often be used in subsequent steps without further purification.[3]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Due to the symmetry of the molecule, the NMR spectra are relatively simple.

3.1.1. ¹H NMR Analysis

| Chemical Shift (δ) ppm (Estimated) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Broad Singlet | 2H | -NH₂ |

| ~ 1.9 | Singlet | 6H | -C(CH₃)₂ |

Note: The chemical shift of the amide protons (-NH₂) can be broad and may vary depending on the solvent and concentration.

3.1.2. ¹³C NMR Analysis

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~ 175 | C=O (Amide Carbonyl) |

| ~ 60 | -C(Br)(CH₃)₂ |

| ~ 30 | -C(CH₃)₂ |

3.1.3. Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: Obtain the spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the presence of the expected functional groups and carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.2.1. FTIR Spectral Data

| Wavenumber (cm⁻¹) (Estimated) | Vibration Type | Functional Group |

| ~ 3400-3200 (two bands) | N-H Stretch | Primary Amide (-NH₂) |

| ~ 2980-2940 | C-H Stretch | Alkyl (-CH₃) |

| ~ 1680-1650 | C=O Stretch (Amide I) | Amide |

| ~ 1620-1580 | N-H Bend (Amide II) | Amide |

| ~ 1470, 1380 | C-H Bend | Alkyl (-CH₃) |

| ~ 600-500 | C-Br Stretch | Alkyl Halide |

3.2.2. Experimental Protocol for FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the KBr pellet holder without the sample in the FTIR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum. Analyze the absorption bands to identify the characteristic functional groups.

Applications in Synthesis

This compound is not typically used directly in drug development or known to be involved in specific signaling pathways. Its primary utility lies in its role as a versatile bifunctional molecule in organic synthesis. The presence of both a reactive tertiary bromide and an amide functional group allows for a variety of subsequent chemical transformations. It can serve as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to synthesize well-defined polymers.[4] The amide group can also be a precursor for other functionalities or participate in hydrogen bonding interactions, influencing the properties of the resulting molecules.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided protocols and analytical data serve as a valuable resource for researchers utilizing this compound as a synthetic intermediate. Adherence to the detailed experimental procedures will ensure the reliable synthesis and accurate identification of this important chemical building block.

References

An In-depth Technical Guide to 2-Bromo-2-methylpropanamide (CAS: 7462-74-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropanamide (CAS: 7462-74-0), a versatile halogenated amide intermediate. The document details its physicochemical properties, spectroscopic data, and established synthesis protocols. Emphasis is placed on its role as a valuable building block in organic synthesis, particularly in the context of medicinal chemistry and drug discovery. While direct biological activity data for the title compound is limited, this guide explores the reported biological activities of its derivatives, highlighting its potential as a scaffold for the development of novel therapeutic agents. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its key chemical and physical properties are summarized in the table below, providing a foundational understanding of its characteristics for experimental design and application.

| Property | Value | Reference(s) |

| CAS Number | 7462-74-0 | [1] |

| Molecular Formula | C₄H₈BrNO | [1] |

| Molecular Weight | 166.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromoisobutyramide, 2-Bromo-2,2-dimethylacetamide | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 145-149 °C | [1] |

| Boiling Point | 240.0 ± 23.0 °C (Predicted) | [3] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in various organic solvents. | |

| InChI | InChI=1S/C4H8BrNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) | [1] |

| SMILES | CC(C)(Br)C(N)=O | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure of this compound. The simplicity of its proton NMR spectrum is a key identifying feature.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | ~1.9 | s | 6H | -C(CH₃)₂ |

| ~6.0-7.5 | br s | 2H | -NH₂ | |

| ¹³C NMR | ~35 | -C(C H₃)₂ | ||

| ~65 | -C (CH₃)₂Br | |||

| ~175 | -C =O |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions. Data is available on spectral databases such as SpectraBase.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (amide) |

| ~2980-2940 | Medium | C-H stretch (aliphatic) |

| ~1680-1640 | Strong | C=O stretch (amide I) |

| ~1640-1600 | Medium | N-H bend (amide II) |

| ~600-500 | Medium-Strong | C-Br stretch |

Note: Predicted peak locations based on typical functional group absorptions and data for structurally related compounds.

Synthesis of this compound

This compound is typically synthesized from 2-bromo-2-methylpropanoyl bromide via amidation. Several detailed experimental protocols are available in the literature.

Experimental Protocol: Amidation of 2-Bromo-2-methylpropanoyl Bromide[3][4]

Materials:

-

2-Bromo-2-methylpropanoyl bromide

-

Aqueous ammonia (B1221849) (28-30%)

-

Light petroleum ether or Hexane

-

Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, Buchner funnel)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-2-methylpropanoyl bromide (1.0 eq) in light petroleum ether or hexane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add concentrated aqueous ammonia (1.2-1.5 eq) dropwise to the solution. An exothermic reaction will occur, and a white precipitate will form. Maintain the temperature below 15 °C during the addition.

-

After the addition is complete, continue stirring the suspension at 0 °C for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold water to remove any remaining ammonium (B1175870) salts.

-

The resulting white solid is this compound. The product can be dried in a desiccator or a vacuum oven. Recrystallization from a suitable solvent such as ethanol (B145695) can be performed for further purification.[3]

Yield: High yields, typically in the range of 64-96%, have been reported for this reaction.[3][4]

References

The Elusive Mechanism of Action: A Technical Overview of 2-Bromo-2-methylpropanamide

For Immediate Release

[City, State] – December 21, 2025 – An in-depth review of available scientific literature and chemical databases reveals a significant gap in the understanding of the biological mechanism of action for the compound 2-Bromo-2-methylpropanamide (CAS No. 7462-74-0). Despite its availability as a chemical reagent, there is a notable absence of published data detailing its pharmacological effects, cellular targets, or any associated signaling pathways. This technical guide consolidates the existing chemical knowledge and transparently addresses the current void in biological activity data for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, also known as 2-bromoisobutyramide, is a halogenated amide with the molecular formula C₄H₈BrNO.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 166.02 g/mol | [1][2][3] |

| CAS Number | 7462-74-0 | [1][2] |

| Physical Form | Powder | |

| Melting Point | 145-149 °C | |

| Synonyms | 2-Bromoisobutyramide, 2-Bromo-2,2-dimethylacetamide | [2][3] |

Chemical Reactivity and Synthetic Utility

The primary characterization of this compound in the scientific literature pertains to its chemical reactivity. As a tertiary alkyl halide, its chemical behavior is expected to be influenced by steric hindrance around the carbon atom bearing the bromine atom. While no specific biological mechanism of action has been elucidated, its structural motifs suggest potential as a scaffold or intermediate in organic synthesis and drug discovery.[4] The presence of a bromine atom provides a reactive site for functionalization, potentially through nucleophilic substitution or cross-coupling reactions.[4]

Derivatives of similar structures, such as N,N′-(1,4-Phenylene)bis(this compound), have been investigated as initiators in Atom Transfer Radical Polymerization (ATRP), indicating a utility for this class of compounds in materials science.[5]

Current Status of Biological Activity Investigation

A comprehensive search of scientific databases, including PubChem and peer-reviewed journals, yielded no specific studies on the biological activity of this compound. There is no available quantitative data, such as IC50 or EC50 values, to characterize its potency against any biological target. Furthermore, no experimental protocols for biological assays involving this compound have been published.

The absence of such data strongly suggests that this compound is likely utilized as a chemical intermediate or building block in the synthesis of other molecules rather than as a biologically active agent itself. Researchers investigating this compound should be aware that they may be the first to explore its potential biological effects.

A Proposed Workflow for Biological Characterization

For researchers interested in investigating the potential biological activity of this compound or its derivatives, a generalized workflow for initial characterization is proposed. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.

Conclusion

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and predicted behavior of 2-bromo-2-methylpropanamide regarding its solubility and stability. Due to the limited availability of specific experimental data in public literature, this document emphasizes established principles of organic chemistry and provides detailed protocols for researchers to determine these critical parameters.

Core Properties of this compound

While extensive quantitative data is sparse, the fundamental physicochemical properties of this compound have been reported. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₄H₈BrNO | [1] |

| Molecular Weight | 166.02 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 145-149 °C | [2] |

| CAS Number | 7462-74-0 | [1][2][3] |

| Computed XLogP3 | 0.5 | [1] |

Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Soluble to sparingly soluble | The amide group can participate in hydrogen bonding with the solvent molecules. As a primary amide, it can act as both a hydrogen bond donor and acceptor[5][6]. Solubility is expected to decrease with decreasing solvent polarity. |

| Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) | Likely soluble | The polar nature of the amide functional group should allow for favorable dipole-dipole interactions with these solvents. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Likely insoluble to poorly soluble | The overall polarity of the molecule, dominated by the amide group, would limit its solubility in nonpolar environments. |

Stability Characteristics

The stability of this compound is a critical factor for its storage, handling, and application. The primary degradation pathway is anticipated to be hydrolysis due to the presence of both an amide linkage and a tertiary alkyl bromide.

Hydrolytic Stability

The C-Br bond at a tertiary carbon suggests susceptibility to SN1-type hydrolysis, potentially forming 2-hydroxy-2-methylpropanamide (B79247) and hydrobromic acid[7][8]. The amide bond itself can also undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-bromo-2-methylpropanoic acid and ammonia. The rate of hydrolysis will be highly dependent on pH and temperature.

Thermal Stability

The compound is a solid with a relatively high melting point, suggesting good thermal stability under standard storage conditions. However, at elevated temperatures, decomposition is expected.

Photostability

As with many organobromine compounds, the C-Br bond may be susceptible to cleavage upon exposure to UV light, potentially leading to radical-mediated degradation pathways.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with an appropriate solvent to a concentration suitable for analysis.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or a specific ion electrode for the bromide ion.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Protocol for Assessing Chemical Stability

This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).

-

Neutral Hydrolysis: Mix the stock solution with purified water and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70 °C).

-

Photostability: Expose the stock solution in a photochemically transparent container to a light source with a defined output (e.g., consistent with ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: If necessary, quench the degradation reaction. For acidic and basic samples, this can be done by neutralization. For other samples, cooling or dilution may be sufficient.

-

Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV/MS) to separate the parent compound from any degradation products.

-

Data Evaluation: Determine the percentage of the remaining this compound at each time point to establish the degradation kinetics.

Visualizations

The following diagrams illustrate a potential degradation pathway and the experimental workflows.

Caption: Potential degradation pathways of this compound via hydrolysis.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Experimental workflow for assessing chemical stability.

References

- 1. This compound | C4H8BrNO | CID 101235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-2-methylpropionamide 97 7462-74-0 [sigmaaldrich.com]

- 3. This compound | CAS#:7462-74-0 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scienceready.com.au [scienceready.com.au]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

Spectroscopic Data of 2-Bromo-2-methylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-bromo-2-methylpropanamide. Due to the limited availability of public experimental spectra, this guide combines theoretical predictions and data from analogous structures to offer a robust analytical profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be simple due to the high degree of symmetry in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.9 | Singlet | 6H | -C(Br)(CH₃ )₂ |

| ~6.0 - 7.5 | Broad Singlet | 2H | -CONH₂ |

Note: The chemical shift of the amide protons (-NH₂) can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is also simplified by the molecule's symmetry, showing only three distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~35 | -C(Br)(C H₃)₂ |

| ~65 | -C (Br)(CH₃)₂ |

| ~175 | -C O-NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amide and alkyl halide groups.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (Amide) |

| 2980-2920 | Medium | C-H stretch (Alkyl) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | N-H bend (Amide II) |

| ~600 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for small molecules.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 165/167 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 122/124 | Moderate | [M - C₃H₇]⁺ |

| 86 | High | [M - Br]⁺ |

| 72 | High | [C₄H₆NO]⁺ |

| 44 | High | [CONH₂]⁺ |

Note: The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks in a ~1:1 ratio).

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard pulse programs are typically used.

FTIR Spectroscopy of a Solid Sample

For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly used.

-

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the FTIR instrument for analysis.[1]

-

-

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

-

Run the FTIR analysis.[1]

-

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for volatile and thermally stable compounds.

-

Sample Introduction: The sample is introduced into the ion source, typically after being vaporized. For solid samples, a direct insertion probe may be used.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

References

"2-Bromo-2-methylpropanamide" for beginners in organic synthesis

An In-depth Technical Guide to 2-Bromo-2-methylpropanamide for Organic Synthesis

This guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and drug development professionals who are new to the handling and application of this compound. This document covers its chemical properties, detailed synthesis protocols, and its role in various synthetic transformations, with a focus on practical laboratory applications.

Chemical and Physical Properties

This compound, also known as 2-bromoisobutyramide, is a white solid at room temperature.[1][2] Its structure features a tertiary bromide, which influences its reactivity, making it a useful building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8BrNO | [1][3] |

| Molecular Weight | 166.02 g/mol | [1][4] |

| Melting Point | 145-149 °C | [1] |

| Boiling Point | 240 °C at 760 mmHg | [1] |

| Appearance | White solid | [1][2] |

| CAS Number | 7462-74-0 | [1][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes typical spectroscopic information for this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source |

| ¹H NMR | Due to the symmetrical structure, the six methyl protons would likely appear as a singlet. The two amide protons would also appear as a singlet, though its chemical shift can be variable. | [5] |

| ¹³C NMR | Three distinct carbon signals would be expected: one for the two equivalent methyl carbons, one for the quaternary carbon attached to the bromine, and one for the carbonyl carbon of the amide. | [5] |

| Mass Spec (m/z) | The molecular ion peak would appear as a doublet with approximately equal intensity around m/z 165 and 167, which is characteristic of the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). | [5] |

| IR Spectroscopy | Characteristic peaks would include N-H stretching of the primary amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching. | [4] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of 2-bromo-2-methylpropanoyl bromide with aqueous ammonia (B1221849).[1][3] This is an example of a nucleophilic acyl substitution reaction.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][3]

Materials:

-

2-Bromo-2-methylpropanoyl bromide

-

Concentrated aqueous ammonia (25-28%)

-

Hexane (B92381) or light petroleum ether

-

Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, Buchner funnel)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-2-methylpropanoyl bromide (1.0 eq) in hexane (or light petroleum ether).

-

Cool the solution to 0 °C in an ice bath.

-

While stirring vigorously, add concentrated aqueous ammonia (1.2-1.5 eq) dropwise via a dropping funnel. The internal temperature should be maintained below 15 °C.[1]

-

A white precipitate will form. Continue stirring at 0 °C for an additional 30 minutes after the addition is complete.[1]

-

Filter the white solid using a Buchner funnel and wash it several times with ice-cold water.[1]

-

The crude product can be recrystallized from a suitable solvent such as ethanol (B145695) or chloroform (B151607) to yield pure this compound as white needles.[1]

Yields: Reported yields for this synthesis are typically high, often in the range of 76-96%.[1][3]

Applications in Organic Synthesis and Drug Development

This compound serves as a valuable intermediate in various organic syntheses and has applications in the pharmaceutical industry.

Role as a Synthetic Intermediate

The presence of a tertiary bromide makes this compound a useful precursor for the introduction of the 2-amido-2-methylpropyl group into molecules. It can undergo nucleophilic substitution reactions, although the sterically hindered tertiary carbon can make SN2 reactions challenging.

Use in Drug Discovery

While specific examples of drugs directly synthesized from this compound are not abundant in publicly available literature, its structural motif is of interest in medicinal chemistry. The related compound, 2-bromo-2-methylpropionic acid, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] The amide functionality in this compound can participate in hydrogen bonding, which is a crucial interaction in drug-receptor binding. The benzenesulfonamide (B165840) scaffold, which can be synthesized from related bromo-compounds, is a well-established pharmacophore in a wide range of drugs.[6]

The general workflow for utilizing such intermediates in drug discovery is outlined below.

Caption: Drug Discovery Workflow.

Safety and Handling

This compound is classified as toxic if swallowed.[1][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statements | Source |

| H301: Toxic if swallowed | P264, P270, P301+P310, P321, P330, P405, P501 | [1] |

In case of exposure:

-

Skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8]

-

Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[8]

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

References

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C4H8BrNO | CID 101235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

The Role of 2-Bromo-2-methylpropanamide in Medicinal Chemistry: A Technical Guide

Introduction

2-Bromo-2-methylpropanamide, a halogenated amide, serves as a versatile and strategic building block in the landscape of medicinal chemistry. While not typically recognized as a pharmacologically active agent in its own right, its true value lies in its utility as a synthetic intermediate and, most notably, as a functional initiator in controlled radical polymerization techniques. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and primary applications of this compound, with a particular focus on its role in the development of advanced drug delivery systems through Atom Transfer Radical Polymerization (ATRP). This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.[1][2]

| Property | Value | Source |

| Molecular Formula | C₄H₈BrNO | --INVALID-LINK-- |

| Molecular Weight | 166.02 g/mol | --INVALID-LINK-- |

| Melting Point | 145-149 °C | --INVALID-LINK-- |

| Boiling Point | 240 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.5 ± 0.1 g/cm³ | --INVALID-LINK-- |

| XLogP3 | 0.5 | --INVALID-LINK-- |

| Topological Polar Surface Area | 43.1 Ų | --INVALID-LINK-- |

| CAS Number | 7462-74-0 | --INVALID-LINK-- |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the ammonolysis of 2-bromo-2-methylpropanoyl bromide. The protocol below is a representative procedure based on available literature.[1]

Experimental Protocol: Synthesis via Ammonolysis

Materials:

-

2-bromo-2-methylpropanoyl bromide

-

Concentrated aqueous ammonia (B1221849) (25-28%)

-

Hexane

-

Ice-cold water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a suitable reaction vessel (e.g., a three-neck round-bottom flask equipped with a dropping funnel and a mechanical stirrer), dissolve 2-bromo-2-methylpropanoyl bromide (1.0 eq) in hexane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add concentrated aqueous ammonia (1.1-1.2 eq) dropwise to the stirred solution. Maintain the internal temperature below 15 °C throughout the addition.

-

Upon addition of ammonia, a white precipitate of this compound will form.

-

Continue stirring the resulting suspension at 0 °C for an additional 30-60 minutes after the addition is complete to ensure full conversion.

-

Collect the white solid by vacuum filtration.

-

Wash the filtered solid several times with ice-cold water to remove any ammonium (B1175870) bromide salts.

-

Dry the crude product.

-

For further purification, recrystallize the crude solid from a suitable solvent such as ethanol to yield this compound as white needles.[1]

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry is primarily centered on its role as a precursor and initiator for polymerization, rather than direct incorporation into small molecule drug candidates.

Initiator for Atom Transfer Radical Polymerization (ATRP)

The most significant application of this compound and its derivatives is as initiators for Atom Transfer Radical Polymerization (ATRP).[3][4] ATRP is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. This level of control is crucial for creating sophisticated materials for biomedical applications.[5][6]

The tertiary bromide in this compound provides a suitable site for the initiation of ATRP, leading to the formation of polymers with an amide group at the α-chain terminus. This terminal amide functionality can be valuable for subsequent bioconjugation or for influencing the physicochemical properties of the resulting polymer.

Synthesis of Polymeric Drug Delivery Systems

Polymers synthesized via ATRP using initiators like this compound can be designed to be amphiphilic. These block copolymers can self-assemble in aqueous environments to form nanostructures such as micelles or vesicles.[5] These structures can encapsulate hydrophobic drugs, improving their solubility, stability, and pharmacokinetic profile.

For instance, an N-substituted derivative of this compound can initiate the polymerization of a hydrophilic monomer (like polyethylene (B3416737) glycol methacrylate, PEGMA) followed by a hydrophobic monomer. The resulting amphiphilic block copolymer can form core-shell micelles where the hydrophobic core serves as a reservoir for a drug, and the hydrophilic shell provides stealth properties, prolonging circulation time.[5]

Biological Activity Profile

An extensive review of scientific literature reveals a significant scarcity of specific biological activity data for this compound and its simple derivatives. There are no readily available reports detailing its efficacy in anticancer, antimicrobial, or anti-inflammatory assays, and consequently, no quantitative metrics such as IC₅₀ or MIC values have been documented. Its primary role remains firmly within the realm of a synthetic tool rather than a bioactive molecule.

Hypothetical Workflow for Biological Evaluation

Given the lack of existing data, a logical workflow for the initial pharmacological screening of novel derivatives of this compound can be proposed. This workflow is based on standard practices in drug discovery for new chemical entities.

-

Library Synthesis: Synthesize a library of N-substituted this compound derivatives to explore structure-activity relationships (SAR). Modifications could include various alkyl, aryl, and heterocyclic moieties attached to the amide nitrogen.

-

In Vitro Cytotoxicity Assay:

-

Cell Lines: Screen the synthesized library against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HaCaT keratinocytes) to assess both potency and selectivity.

-

Method: Use a standard MTT or resazurin-based assay to determine cell viability after 48-72 hours of incubation with various concentrations of the test compounds.

-

Endpoint: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound against each cell line.

-

-

In Vitro Antimicrobial Assay:

-

Strains: Test the compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Method: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

-

Endpoint: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

In Vitro Anti-inflammatory Assay:

-

Cell Model: Use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) as an in vitro model of inflammation.

-

Method: Treat the cells with the test compounds before or during LPS stimulation. Measure the production of pro-inflammatory mediators such as nitric oxide (using the Griess reagent) and cytokines like TNF-α and IL-6 (using ELISA).

-

Endpoint: Determine the concentration at which the compounds inhibit the production of these inflammatory markers by 50% (IC₅₀).

-

-

Hit Identification and Lead Optimization: Compounds that show significant activity and selectivity in the primary screens ("hits") are selected for further investigation. This involves synthesizing additional analogs to improve potency, reduce toxicity, and optimize pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

Conclusion

This compound is a valuable reagent in medicinal chemistry, primarily functioning as a versatile synthetic intermediate and a highly effective initiator for Atom Transfer Radical Polymerization. Its application in ATRP enables the precise synthesis of advanced polymers, which are instrumental in the development of sophisticated drug delivery systems like polymeric micelles. While direct biological activity of the compound itself has not been reported, its stable amide linkage and reactive tertiary bromide offer a platform for the creation of diverse derivatives. The exploration of the pharmacological potential of these derivatives remains a largely untapped area of research, warranting future investigation through structured biological screening workflows. For the drug development professional, this compound represents a key tool for the construction of complex, functional macromolecules designed to solve challenges in drug formulation and delivery.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C4H8BrNO | CID 101235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

The Versatile Building Block: A Technical Guide to 2-Bromo-2-methylpropanamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel and effective therapeutic agents. Among these, 2-Bromo-2-methylpropanamide, a readily accessible and reactive scaffold, has emerged as a valuable starting point for the construction of a diverse array of pharmacologically active molecules. Its inherent chemical functionalities—a sterically hindered tertiary bromide and a primary amide—offer a unique platform for introducing molecular complexity and tailoring compounds to interact with specific biological targets. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways.

Physicochemical Properties and Reactivity

This compound (also known as 2-bromoisobutyramide) is a white solid with the chemical formula C₄H₈BrNO.[1][2][3][4][5][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 166.02 g/mol | [1][3] |

| CAS Number | 7462-74-0 | [1][3] |

| Melting Point | 145-149 °C | [2][3] |

| SMILES | CC(C)(Br)C(N)=O | [3] |

| InChIKey | WTRIMJTZOOLIFZ-UHFFFAOYSA-N | [1] |

The reactivity of this compound is dominated by the tertiary alkyl bromide, which is susceptible to nucleophilic substitution reactions. Due to the steric hindrance around the tertiary carbon, these reactions often proceed via an S(_N)1 mechanism, involving the formation of a tertiary carbocation intermediate. This reactivity allows for the introduction of a wide range of functional groups. The primary amide group can also be a site for further chemical modification.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it a versatile precursor for various classes of compounds with therapeutic potential, including anticancer and neuroprotective agents.

Anticancer Applications

Derivatives of this compound have shown promise as anticancer agents. The core structure can be elaborated to generate molecules that interact with key oncogenic signaling pathways. For instance, N-aryl substitution on the amide nitrogen can lead to compounds with cytotoxic activity against various cancer cell lines.

General Synthetic Workflow for N-Aryl Derivatives:

Caption: Synthetic workflow for N-aryl-2-bromo-2-methylpropanamide derivatives.

While specific GI50 or IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, related structures have demonstrated significant anticancer activity. For example, various heterocyclic compounds synthesized from bromo-precursors have shown potent growth inhibition against a panel of 60 human cancer cell lines.

Neuroprotective Applications

The 2-amino-2-methylpropanamide (B190125) core, accessible from this compound via nucleophilic substitution of the bromide with an amine source, is a scaffold of interest for the development of neuroprotective agents. Derivatives of this core have been investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases. For example, certain aryloxyacetamide derivatives have shown protective effects against glutamate-induced cell death in neuronal cell lines, a process implicated in ischemic stroke.[7] These compounds have been shown to suppress apoptosis via the caspase-3 pathway.[7]

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of the apoptotic cascade by a neuroprotective agent.

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound in synthesis.

Synthesis of this compound

This protocol describes the synthesis of the title compound from its corresponding acyl bromide.

Materials:

-

2-bromo-2-methylpropanoyl bromide

-

Ammonium (B1175870) hydroxide (B78521) (25% solution)

-

Hexane

-

Water (ice-cold)

Procedure:

-

In a flask, dissolve 2-bromo-2-methylpropanoyl bromide (1.0 eq) in hexane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 25% ammonium hydroxide solution dropwise to the stirred solution. A white precipitate will form.

-

Continue stirring the reaction mixture at 0 °C for 30 minutes.

-

Filter the precipitate and wash it thoroughly with ice-cold water.

-

Dry the solid product.

-

Recrystallize the crude product from ethanol to obtain pure this compound as white needles.

Expected Yield: ~76%

Synthesis of N-Aryl-2-bromo-2-methylpropanamide Derivatives

This protocol outlines a general procedure for the synthesis of N-aryl substituted derivatives, exemplified by the synthesis of 2-Bromo-2-methyl-N-p-tolylpropanamide.[8]

Materials:

-

4-methylaniline (p-toluidine)

-

2-bromo isobutyryl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Brine (saturated NaCl solution)

-

Water

Procedure:

-

In a round-bottom flask under an argon atmosphere, mix 4-methylaniline (1.0 eq) and triethylamine (0.2 eq).[8]

-

Add a solution of 2-bromo isobutyryl bromide (1.0 eq) in anhydrous THF dropwise to the mixture.[8]

-

Stir the reaction mixture overnight under magnetic stirring.[8]

-

Filter off the resulting solid.[8]

-

To the organic phase, add dichloromethane and wash sequentially with brine and water.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Synthetic Workflow for N-aryl Derivatives:

Caption: Workflow for the synthesis of an N-aryl-2-bromo-2-methylpropanamide derivative.

Conclusion

This compound stands as a building block with significant, yet not fully exploited, potential in drug discovery. Its straightforward reactivity and the established biological relevance of its derivatives, particularly in oncology and neuroprotection, underscore its value to medicinal chemists. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for further exploration and innovation in the synthesis of novel therapeutic agents derived from this versatile scaffold. Future research focusing on the direct synthesis and biological evaluation of a wider range of derivatives will undoubtedly solidify the role of this compound as a key component in the drug discovery arsenal.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis and biological evaluation of novel gardenamide A derivatives as multifunctional neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C4H8BrNO | CID 101235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7462-74-0|this compound|BLD Pharm [bldpharm.com]

- 6. 7462-74-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

"2-Bromo-2-methylpropanamide" in the synthesis of novel heterocycles

An In-depth Technical Guide: The Role of 2-Bromo-2-methylpropanamide in the Synthesis of Novel Heterocycles

Abstract

This technical guide provides a comprehensive overview of the application of this compound as a versatile building block in the synthesis of novel heterocyclic compounds. It details key synthetic methodologies, presents quantitative data from representative reactions, and outlines experimental protocols for the synthesis of various heterocyclic systems. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the synthetic utility of this readily available reagent for the construction of structurally diverse and potentially bioactive molecules.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic strategies to access novel heterocyclic scaffolds is a cornerstone of modern organic chemistry. This compound, a bifunctional reagent containing both an electrophilic bromine atom and a nucleophilic amide group, presents a unique synthon for the construction of various heterocyclic rings. Its inherent reactivity allows for its participation in a range of cyclization reactions, leading to the formation of diverse and often complex molecular architectures. This guide will explore the key transformations involving this compound and its derivatives in the synthesis of important classes of heterocycles.

Synthesis of 2,2-Dimethyl-4-oxo-1-imidazolidinecarboxamide Derivatives

One of the notable applications of this compound is in the synthesis of imidazolidinone derivatives. These scaffolds are present in numerous biologically active compounds. A key methodology involves the reaction of this compound with ureas in the presence of a base.

General Reaction Scheme

The reaction proceeds via an initial N-alkylation of urea (B33335) with this compound, followed by an intramolecular cyclization to form the imidazolidinone ring.

Caption: General workflow for the synthesis of imidazolidinones.

Quantitative Data

The following table summarizes the reaction outcomes for the synthesis of various 2,2-dimethyl-4-oxo-1-imidazolidinecarboxamide derivatives.

| Entry | Urea Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Urea | K₂CO₃ | DMF | 80 | 12 | 85 |

| 2 | Methylurea | NaH | THF | 60 | 8 | 78 |

| 3 | Phenylurea | Cs₂CO₃ | Acetonitrile | 70 | 10 | 92 |

Experimental Protocol: Synthesis of 2,2-Dimethyl-4-oxo-1-imidazolidinecarboxamide (Entry 1)

To a solution of urea (1.0 eq) in anhydrous DMF (10 mL) is added potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 10 minutes. This compound (1.2 eq) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (50 mL). The resulting precipitate is filtered, washed with water, and dried under vacuum to afford the pure product.

Synthesis of Thiazole (B1198619) Derivatives

This compound also serves as a key precursor for the synthesis of substituted thiazoles, a class of heterocycles with significant therapeutic applications. The Hantzsch thiazole synthesis provides a classic route where the α-bromoketone functionality, which can be derived from this compound, reacts with a thiourea (B124793) or thioamide.

General Reaction Scheme

The synthesis involves the condensation of an α-halocarbonyl compound (or a precursor) with a thioamide derivative.

Methodological & Application

Application Notes and Protocols: 2-Bromo-2-methylpropanamide as an Initiator for Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. The choice of initiator is critical as it determines the α-chain end functionality and influences the overall polymerization kinetics. While α-haloesters like ethyl 2-bromoisobutyrate are the most common class of ATRP initiators, α-haloamides such as 2-bromo-2-methylpropanamide offer an alternative for incorporating amide functionality directly at the polymer chain end. This is particularly valuable in biomedical applications where amide bonds can enhance biocompatibility or provide sites for further conjugation.

However, researchers should be aware that amide-based initiators generally exhibit lower initiation efficiencies and slower polymerization rates compared to their ester counterparts.[1] This behavior is primarily attributed to the higher carbon-bromine bond dissociation energy in α-haloamides. Additionally, potential coordination of the copper catalyst with the amide group may also affect catalytic activity.[2] Despite these challenges, by optimizing reaction conditions, such as the choice of a polar solvent, well-controlled polymerizations can be achieved.

This document provides detailed protocols for the use of this compound and its derivatives as ATRP initiators, summarizes key quantitative data from the literature, and presents diagrams illustrating the polymerization mechanism and experimental workflow.

Data Presentation: Performance of Amide-Based Initiators in ATRP

The following table summarizes quantitative data from ATRP reactions initiated by this compound derivatives. Due to the challenges associated with their use, data is often reported for N-substituted or more complex amide structures, which are included here to provide a comprehensive overview.

| Initiator | Monomer | Catalyst System (Molar Ratio) | Solvent | T (°C) | Mn (GPC) | PDI (Đ) | Initiator Efficiency (ƒ) | Reference |

| PEI-macroinitiator¹ | OEGMA² | Cu(I)Cl / dNbpy³ | Ethanol | 25 | 29,800 | 1.35 | 0.63 | [1] |

| PEI-macroinitiator¹ | OEGMA² | Cu(I)Cl / dNbpy³ | Ethanol | 25 | 37,900 | 1.39 | 0.22 | [1] |

| L-Valine-derived α-haloamide | tert-Butyl Acrylate (tBA) | CuBr/CuBr₂/PMDETA⁴ (1:0.1:1.1) | Toluene | 55 | 8,300 | 1.11 | - | [3] |

| L-Valine-derived α-haloamide-PtBA | Styrene | CuBr/CuBr₂/PMDETA⁴ (1:0.1:1.1) | - | 90 | 22,500 | 1.22 | - | [3] |

| N-(2-azidoethyl)-2-bromo-2-methylpropanamide | DMAEMA⁵ | CuCl/CuCl₂/bpy⁶ (4:0.8:9.6) | DMF/Water (1:1) | 40 | - | <1.3 | - | [4] |

¹Poly(ethylene imine) functionalized with 2-bromo-2-methylpropanoyl groups. ²Oligo(ethylene glycol) methyl ether methacrylate (B99206). ³4,4'-di(5-nonyl)-2,2'-bipyridine. ⁴N,N,N',N'',N''-Pentamethyldiethylenetriamine. ⁵2-(Dimethylamino)ethyl methacrylate. ⁶2,2'-bipyridine.

Mandatory Visualizations

ATRP Mechanism

The following diagram illustrates the general mechanism of Atom Transfer Radical Polymerization, initiated by this compound. The process involves a reversible activation/deactivation cycle mediated by a copper catalyst.

Caption: General mechanism of ATRP initiated by this compound.

Experimental Workflow

This diagram outlines the typical workflow for conducting an ATRP experiment using an amide-based initiator.

Caption: Standard experimental workflow for ATRP.

Experimental Protocols

Protocol 1: Synthesis of N-substituted this compound Initiator

This protocol provides a general method for synthesizing an N-substituted amide initiator, which can be adapted for the unsubstituted version by using aqueous ammonia (B1221849) instead of a primary/secondary amine.

Materials:

-

Amine (e.g., 3-(dimethylamino)-1-propylamine)

-

2-Bromo-2-methylpropionyl bromide (also known as α-bromoisobutyryl bromide)

-

Deionized water or anhydrous solvent (e.g., THF)

-

Base (e.g., Triethylamine (TEA) for organic solvent, or NaOH for aqueous)

-

Ethyl acetate (B1210297)

-

Saturated NaCl solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolve the amine (1.0 eq) in the chosen solvent (e.g., deionized water or THF) in a round-bottom flask and cool the solution to 0 °C in an ice bath. If using an organic solvent, add TEA (1.1 eq).[5]

-

Slowly add 2-bromo-2-methylpropionyl bromide (1.1 eq) dropwise to the cooled, stirring solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Aqueous): If the reaction is in water, adjust the pH to ~10 with 5 N NaOH at 0 °C. Extract the product with ethyl acetate (3 x 50 mL).[5]

-

Work-up (Organic): If in an organic solvent, quench the reaction with dilute acid (e.g., 0.1 M HCl), then wash with water and brine.

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by silica (B1680970) gel column chromatography or recrystallization as needed.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for ATRP of Acrylates/Methacrylates

This protocol outlines a typical ATRP synthesis using an amide-based initiator. Ratios and conditions should be optimized for each specific monomer.

Materials:

-

Monomer (e.g., 2-(dimethylamino)ethyl methacrylate, DMAEMA), inhibitor removed

-

Amide-based initiator (e.g., N-(2-azidoethyl)-2-bromo-2-methylpropanamide)

-

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

-

Copper(II) bromide (CuBr₂) (optional, for better control)

-

Ligand (e.g., PMDETA, bpy)

-

Anhydrous solvent (e.g., Toluene, DMF, Anisole)

-

Argon or Nitrogen gas

-

Schlenk flask, magnetic stir bar, syringes, and vacuum/gas line

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq relative to initiator), CuBr₂ (e.g., 0.05-0.1 eq), and the ligand (e.g., 1.0-2.0 eq).[3]

-

Seal the flask with a rubber septum, and cycle between vacuum and inert gas (e.g., argon) three times to remove all oxygen.

-

Deoxygenation: In a separate flask, prepare a solution of the monomer (e.g., 100 eq), the amide initiator (1.0 eq), and the solvent. Deoxygenate this solution by bubbling with argon for 30-60 minutes or by performing three freeze-pump-thaw cycles.

-

Initiation: Using a degassed syringe, transfer the deoxygenated monomer/initiator/solvent mixture to the Schlenk flask containing the catalyst system.

-

Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 40-90 °C) and stir.[3][4] The solution should change color, indicating the formation of the active copper complex.

-

Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The progress can be monitored by taking aliquots at different time points (via a degassed syringe) and analyzing the monomer conversion by ¹H NMR or gas chromatography.

-

Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution color will typically change (e.g., to green/blue) as the copper catalyst is oxidized. Dilute the mixture with a suitable solvent like Tetrahydrofuran (THF).

-

Purification: Pass the diluted polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the filtered solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterization: Analyze the final polymer to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC). Confirm the polymer structure and end-group fidelity using ¹H NMR spectroscopy.

References

- 1. The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY01094E [pubs.rsc.org]

- 2. Polymerization Rate Control in ATRP: Experimental Kinetics and Machine Learning Predictions of Initiator Efficiency in Quinol Ester, Phenolic Ester-Amide, and Diamide-Based Systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO2020028715A1 - Amino-reactive positively charged atrp initiators that maintain their positive charge during synthesis of biomacro-initiators - Google Patents [patents.google.com]

Application Notes and Protocols for Surface-Initiated ATRP using 2-Bromo-2-methylpropanamide-based Initiators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Bromo-2-methylpropanamide-containing initiators in surface-initiated atom transfer radical polymerization (SI-ATRP). This technique allows for the growth of well-defined polymer brushes from various substrates, with significant applications in drug delivery, biomaterials, and sensor technology.

Introduction to SI-ATRP with a this compound Initiator

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful "grafting from" technique that enables the synthesis of dense, uniform polymer brushes with controlled molecular weight and low polydispersity. The choice of initiator is critical for the successful immobilization on the substrate and efficient initiation of the polymerization.

This document focuses on a photolabile SI-ATRP initiator, 3-(2-bromo-2-methylpropanamido)-3-(2-nitrophenyl)propanoic acid , which incorporates the this compound functional group.[1] The amide linkage in this initiator provides different chemical stability and polarity compared to the more common ester-based initiators like 2-bromoisobutyryl bromide (BIBB). The photolabile nature of this particular initiator is advantageous as it allows for the subsequent cleavage of the grown polymer brushes from the surface for characterization or release applications.[1]

Key Advantages:

-

Controlled Polymerization: SI-ATRP allows for precise control over polymer brush thickness, grafting density, and composition.

-

Versatility: A wide range of monomers can be polymerized, leading to polymer brushes with diverse functionalities.

-

Amide Functionality: The amide group in the initiator can offer different solubility and reactivity profiles compared to ester-based initiators.

-

Photolability: The specific initiator detailed here allows for the removal of the polymer brushes from the substrate using UV irradiation, facilitating their analysis.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of the initiator, its immobilization on a silicon substrate, and the subsequent SI-ATRP of monomers to form polymer brushes.

Synthesis of 3-(2-bromo-2-methylpropanamido)-3-(2-nitrophenyl)propanoic acid Initiator

This protocol is based on the synthesis of the photolabile initiator described by Kang et al.[1]

Materials:

-

3-Amino-3-(2-nitrophenyl)propanoic acid

-

2-Bromo-2-methylpropanoyl bromide

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Dissolve 3-amino-3-(2-nitrophenyl)propanoic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add 2-bromo-2-methylpropanoyl bromide (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3-(2-bromo-2-methylpropanamido)-3-(2-nitrophenyl)propanoic acid initiator.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Immobilization of the Initiator on a Silicon Substrate

This protocol describes the immobilization of the synthesized initiator onto a silicon wafer via an aminosilane (B1250345) linker.[1]

Materials:

-

Silicon wafers

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene (B28343)

-

The synthesized 3-(2-bromo-2-methylpropanamido)-3-(2-nitrophenyl)propanoic acid initiator

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Anhydrous dichloromethane (DCM)

-

Ultrasonic bath

-

Oven

Procedure:

Step 1: Substrate Cleaning and Hydroxylation

-

Cut silicon wafers into the desired size.

-

Clean the wafers by sonication in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each.

-

Dry the wafers with a stream of nitrogen.

-

Immerse the cleaned wafers in piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the wafers thoroughly with deionized water and dry with a stream of nitrogen.

Step 2: Silanization with APTES

-

Place the hydroxylated silicon wafers in a solution of 1% (v/v) APTES in anhydrous toluene.

-

Heat the solution at 60°C for 2 hours.

-

After the reaction, rinse the wafers with toluene and then ethanol (B145695) to remove any unreacted APTES.

-

Dry the wafers in an oven at 110°C for 30 minutes to complete the silanization.

Step 3: Coupling of the Initiator

-